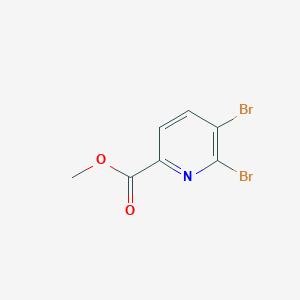

Methyl 5,6-dibromopicolinate

CAS No.: 1214375-13-9

Cat. No.: VC3269929

Molecular Formula: C7H5Br2NO2

Molecular Weight: 294.93 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1214375-13-9 |

|---|---|

| Molecular Formula | C7H5Br2NO2 |

| Molecular Weight | 294.93 g/mol |

| IUPAC Name | methyl 5,6-dibromopyridine-2-carboxylate |

| Standard InChI | InChI=1S/C7H5Br2NO2/c1-12-7(11)5-3-2-4(8)6(9)10-5/h2-3H,1H3 |

| Standard InChI Key | LYHRXCVWNSIURQ-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=NC(=C(C=C1)Br)Br |

| Canonical SMILES | COC(=O)C1=NC(=C(C=C1)Br)Br |

Introduction

Chemical Identity and Basic Properties

Methyl 5,6-dibromopicolinate is an organic compound with the molecular formula C7H5Br2NO2. It contains a pyridine ring structure with two bromine atoms at the 5 and 6 positions and a methyl carboxylate group. The compound has a molecular weight of 294.93 g/mol, calculated using standard atomic weight values . This dibrominated derivative of picolinic acid has been documented in chemical databases since 2010, with the most recent modification to its entry occurring on March 1, 2025 .

The core structure of the compound consists of:

-

A pyridine ring with nitrogen at position 1

-

Bromine atoms at positions 5 and 6

-

A methyl carboxylate group (-COOCH3) at position 2

Table 1: Basic Properties of Methyl 5,6-dibromopicolinate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C7H5Br2NO2 | PubChem |

| Molecular Weight | 294.93 g/mol | PubChem |

| Creation Date in Database | July 21, 2010 | PubChem |

| Last Database Update | March 1, 2025 | PubChem |

Nomenclature and Chemical Identifiers

Systematic and Common Names

The compound is known by several names, with its IUPAC name being methyl 5,6-dibromopyridine-2-carboxylate. This systematic nomenclature precisely describes the structure, indicating the positions of the bromine atoms and the nature of the carboxylate group. The compound is also referred to by several synonyms in chemical databases and literature.

Table 2: Names and Synonyms of Methyl 5,6-dibromopicolinate

| Name Type | Value |

|---|---|

| IUPAC Name | methyl 5,6-dibromopyridine-2-carboxylate |

| Common Synonyms | - Methyl 5,6-dibromopicolinate - 2-Pyridinecarboxylic acid, 5,6-dibromo-, methyl ester - Methyl5,6-dibromopicolinate |

These naming conventions follow standard chemical nomenclature practices, with the IUPAC name providing the most systematic description of the compound's structure .

Registry Numbers and Database Identifiers

For precise identification in chemical databases and literature, Methyl 5,6-dibromopicolinate has been assigned various unique identifiers:

Table 3: Registry Numbers and Database Identifiers

| Identifier Type | Value | Purpose |

|---|---|---|

| CAS Registry Number | 1214375-13-9 | Chemical Abstracts Service identification |

| PubChem CID | 46311115 | PubChem Compound Identifier |

| DSSTox Substance ID | DTXSID50673208 | EPA's DSSTox database identifier |

| Wikidata ID | Q82594586 | Wikidata reference number |

Structural Representations and Chemical Notation

Line Notations

Methyl 5,6-dibromopicolinate can be represented using various chemical notation systems that encode its structure in string format:

Table 4: Chemical Notation Systems for Methyl 5,6-dibromopicolinate

| Notation Type | Value | Computed By |

|---|---|---|

| SMILES | COC(=O)C1=NC(=C(C=C1)Br)Br | OEChem 2.3.0 |

| InChI | InChI=1S/C7H5Br2NO2/c1-12-7(11)5-3-2-4(8)6(9)10-5/h2-3H,1H3 | InChI 1.0.5 |

| InChIKey | LYHRXCVWNSIURQ-UHFFFAOYSA-N | InChI 1.0.5 |

These notations provide standardized ways to represent the compound's structure in a linear format, facilitating database searches and computational analyses .

Database Presence and Information Sources

Chemical Databases

Methyl 5,6-dibromopicolinate is documented in several chemical databases, providing a foundation for its identification and characterization:

Table 5: Database Records for Methyl 5,6-dibromopicolinate

| Database | Identifier | License/Access |

|---|---|---|

| PubChem | CID 46311115 | Public access |

| EPA DSSTox | DTXSID50673208 | Subject to EPA privacy policies |

| Wikidata | Q82594586 | CC Zero license |

These database entries contain structural information, identifiers, and basic properties of the compound .

Structural Relationships and Similar Compounds

Related Compounds

The PubChem database indicates that similar compounds can be found through structure-based searches. The database provides links to search for:

-

Similar Compounds (2D): Compounds with structural similarity based on two-dimensional representation

-

Similar Conformers (3D): Compounds with similar three-dimensional structural configurations

These searches would yield compounds that share structural features with Methyl 5,6-dibromopicolinate, potentially including other halogenated pyridine derivatives or compounds with similar substitution patterns .

Substance Relationships

Within PubChem, the compound is associated with multiple substance records ("Same Count: 59"), indicating that it appears in various substance collections or has been reported by different data sources . This suggests the compound's relevance across multiple chemical contexts or research areas.

Chemical Structure Analysis

Molecular Features

Based on the molecular formula and structural data, Methyl 5,6-dibromopicolinate possesses several notable features:

Table 6: Key Structural Features of Methyl 5,6-dibromopicolinate

| Feature | Description | Significance |

|---|---|---|

| Pyridine Core | Six-membered heterocyclic aromatic ring with nitrogen | Provides basic chemical properties and potential for coordination |

| Dibromo Substitution | Two bromine atoms at positions 5 and 6 | May serve as reactive sites for chemical modifications |

| Methyl Carboxylate | Ester group at position 2 | Provides potential for hydrolysis or transesterification reactions |

The presence of two bromine atoms and a carboxylate group on the pyridine ring creates a multifunctional structure with potential for various chemical transformations .

Atomic Composition

The molecular formula C7H5Br2NO2 indicates the following atomic composition:

Table 7: Atomic Composition of Methyl 5,6-dibromopicolinate

| Element | Count | Contribution to Properties |

|---|---|---|

| Carbon (C) | 7 | Forms the backbone of the molecule |

| Hydrogen (H) | 5 | Present in the methyl group and aromatic positions |

| Bromine (Br) | 2 | Provides sites for potential substitution reactions |

| Nitrogen (N) | 1 | Part of the pyridine ring |

| Oxygen (O) | 2 | Present in the carboxylate group |

This composition contributes to the compound's molecular weight of 294.93 g/mol and influences its physical and chemical properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume